N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-14-6-7-16(15(21)12-14)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNWDKDTYUKMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the pyrrolidinyl group: This step involves the nucleophilic substitution of the chloro group on the benzamide with pyrrolidine.
Chlorination: The final step involves the selective chlorination of the aromatic ring to introduce the chloro substituent at the desired position.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using different solvents, catalysts, or reaction conditions.
Chemical Reactions Analysis
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has garnered attention in scientific research due to its potential applications in various therapeutic areas. This article will explore its applications, particularly in medicinal chemistry and pharmacology, supported by relevant data and case studies.
Chemical Properties and Structure
The chemical structure of this compound indicates a complex arrangement that may contribute to its biological activity. The presence of a chlorinated phenyl group and a pyrrolidine moiety suggests potential interactions with biological targets such as receptors or enzymes.
Molecular Formula
- Molecular Formula : C17H22ClN2O4
- Molecular Weight : 348.83 g/mol
Tissue-selective Androgen Receptor Modulation
One of the primary applications of this compound is its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, which can lead to therapeutic benefits such as muscle growth and fat loss without the side effects associated with traditional anabolic steroids.
Case Study: Prostate Cancer Treatment
Research indicates that compounds similar to this compound can be effective in treating androgen-dependent cancers like prostate cancer. These compounds function by antagonizing the androgen receptor, thereby inhibiting cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that SARMs could significantly reduce tumor growth in preclinical models of prostate cancer .
Neurological Applications
The pyrrolidine component of the compound suggests potential neuroprotective effects. Research has indicated that similar compounds can influence neurotransmitter systems and may have applications in treating neurodegenerative diseases.
Case Study: Neurodegenerative Disease Models
In a study focusing on neuroprotection, compounds with similar structures were tested on models of Alzheimer's disease. Results showed that these compounds could reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology . This suggests that this compound may also exhibit neuroprotective properties.
Antidepressant Activity
Preliminary studies suggest that the compound may possess antidepressant-like effects due to its interaction with serotonin receptors. Compounds with similar structural features have been shown to modulate serotonin levels effectively.
Case Study: Behavioral Studies in Rodents
Behavioral assays conducted on rodents indicated that administration of related compounds led to a significant reduction in depressive-like behaviors . This opens avenues for further research into its use as an antidepressant.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance its binding affinity to these targets, while the methoxy groups can influence its solubility and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Amine Ring Size : Piperidine analogs (6-membered) exhibit higher lipophilicity than pyrrolidine (5-membered), affecting membrane permeability .
- Halogen Effects: Bromine (vs.
- Heterocyclic Additions : Thiadiazole or isothiazolidine cores introduce distinct electronic profiles and binding modes, such as sulfonyl-mediated electrophilic interactions .
Biological Activity
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a chloro group, a pyrrolidine moiety, and a trimethoxybenzamide backbone, which are critical for its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized with this core structure showed IC50 values ranging from 0.52 to 6.26 µM against MCF-7/ADR cells (a breast cancer cell line) while displaying lower toxicity against normal MRC-5 cells (IC50 = 0.155–17.08 µM) .
The mechanism underlying the cytotoxicity of this compound involves several pathways:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is crucial for microtubule formation and function in cancer cells. This inhibition leads to cell cycle arrest and apoptosis.
- Kinase Inhibition : It also exhibits inhibitory effects on multiple oncogenic kinases, which are often overactive in cancer cells. The ability to inhibit these kinases suggests a broad spectrum of action against various tumor types .
Induction of Apoptosis
The compound has been found to induce early apoptosis in cancer cells. Specifically, it triggers cell cycle arrest at the pre-G1 and G2/M phases, leading to programmed cell death. This apoptotic effect is critical for its potential use as an anticancer agent .
Study 1: Cytotoxic Evaluation
A study published in PMC evaluated the cytotoxic effects of several derivatives based on the trimethoxybenzamide structure. The results indicated that compounds with higher binding affinities to tubulin and CDK-2 showed enhanced cytotoxicity against MCF-7 cells .
Study 2: Mechanistic Insights
Another investigation into the mechanistic action revealed that specific derivatives not only inhibited tubulin polymerization but also affected cell signaling pathways associated with cell survival and proliferation. This dual action enhances their potential as therapeutic agents in oncology .
Data Table: Biological Activity Summary
| Compound | IC50 (µM) MCF-7 | IC50 (µM) MRC-5 | Mechanism of Action |
|---|---|---|---|
| This compound | 0.52 - 6.26 | 0.155 - 17.08 | Inhibition of tubulin polymerization and oncogenic kinases |
Q & A
Q. What are the established synthetic routes for N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,4,5-trimethoxybenzamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:
- Substitution : Reacting chlorinated nitrobenzene derivatives with pyrrolidine under alkaline conditions to introduce the pyrrolidinyl moiety .
- Reduction : Nitro groups are reduced to amines using iron powder in acidic conditions .
- Condensation : The amine intermediate reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of coupling agents (e.g., HBTU) and bases (e.g., EtN) in THF .
- Key Conditions : Alkaline pH for substitution, controlled temperature (e.g., ice bath for exothermic steps), and column chromatography for purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals to confirm substitution patterns .
- X-ray Crystallography : Resolves the 3D conformation of the benzamide core and pyrrolidinyl-phenyl linkage (e.g., torsion angles and packing motifs) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are commonly employed to assess the compound’s biological activity, and how should researchers control for assay variability?
- Methodological Answer :
- MTT Cytotoxicity Assays : Screen for antiproliferative effects using cancer cell lines (e.g., IC determination). Include DMSO controls to rule out solvent toxicity .
- Enzyme Inhibition Assays : Use purified kinases (e.g., CDKs) with ATP-competitive luminescent assays. Normalize data to positive controls (e.g., staurosporine) .
- Variability Mitigation : Triplicate technical replicates, Z’-factor validation for assay robustness, and standardized cell passage numbers .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic inhibition data when evaluating this compound against cyclin-dependent kinases (CDKs)?
- Methodological Answer :
- Orthogonal Assays : Combine luminescent kinase assays with Western blotting for downstream phosphorylation targets (e.g., Rb protein) to confirm on-target effects .
- Kinetic Studies : Determine inhibition modality (competitive/non-competitive) via Lineweaver-Burk plots. Discrepancies may arise from allosteric binding or assay interference (e.g., compound fluorescence) .
- Structural Analysis : Compare docking simulations (using crystallographic data) with mutagenesis studies to identify critical binding residues .
Q. What strategies are recommended for optimizing the compound’s selectivity towards specific molecular targets to minimize off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy groups on benzamide, pyrrolidinyl ring size) and test against kinase panels. For example, replacing 3,4,5-trimethoxy with halogenated groups may enhance selectivity .
- Proteome-Wide Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of CDKs upon compound binding .
Q. How can in silico modeling be integrated with experimental data to predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use crystal structures of homologous targets (e.g., CDK2/cyclin E) to predict binding poses. Prioritize targets with complementary hydrophobic pockets for the trimethoxybenzamide group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and identify critical hydrogen bonds (e.g., between methoxy O and kinase hinge region) .
- Machine Learning : Train models on kinase inhibition datasets to predict novel targets. Validate top candidates via high-throughput screening .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?
- Methodological Answer :
- Permeability Assessment : Measure cellular uptake via LC-MS to rule out poor membrane penetration. Use prodrug strategies (e.g., esterification of methoxy groups) if uptake is low .
- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of pyrrolidinyl groups) .
- Off-Target Profiling : Employ CRISPR-based gene knockout of suspected targets to isolate contribution to cellular effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
